
2-Methoxyethylamine
Overview
Description
2-Methoxyethylamine, also known as 2-aminoethyl methyl ether, is an organic compound with the molecular formula CH₃OCH₂CH₂NH₂. It is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethylamine can be synthesized through several methods. One common laboratory method involves the reaction of ethylene oxide with methanolamine under controlled conditions. Another method involves the reaction of 2-methoxyethanol with ammonia in the presence of a catalyst such as nickel or alumina at high temperatures .
Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic hydrogenation of methoxyacetonitrile. This process involves the use of a nickel catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethylamine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: It reacts with phosphoimidazolide-activated derivatives of nucleosides to form substituted products.
Oxidation Reactions: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: The major products are substituted amines.
Oxidation Reactions: The major products are corresponding aldehydes or carboxylic acids.
Reduction Reactions: The major products are simpler amines or alcohols.
Scientific Research Applications
Chemical Synthesis
2-Methoxyethylamine is primarily utilized as a building block in organic synthesis. Its amine functionality allows it to participate in various reactions, including:
- Amide Formation : It reacts with carboxylic acids to form amides, which are essential intermediates in organic chemistry .
- Aza-Michael Addition : This reaction involves the addition of this compound to α-acrylated cross-linked polymers, facilitating the modification of polymer properties .
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Reference |
---|---|---|
Amide Formation | Reacts with carboxylic acids | |
Aza-Michael Addition | Modifies α-acrylated polymers | |
Synthesis of Intermediates | Used in synthesizing various organic compounds |
Pharmaceutical Applications
This compound has shown significant potential in pharmaceutical applications:
- Antitubercular Activity : Studies indicate that derivatives of this compound exhibit selective antitubercular properties without cytotoxic effects on non-cancerous human cell lines . This makes it a candidate for further drug development against tuberculosis.
- Potassium Channel Modulation : It serves as an intermediate in synthesizing compounds that act as potassium channel modulators, which are crucial for treating various diseases related to potassium ion channels .
Table 2: Pharmaceutical Applications of this compound
Application | Description | Reference |
---|---|---|
Antitubercular Activity | Exhibits selective activity against tuberculosis | |
Potassium Channel Modulators | Used in synthesizing potential therapeutic agents |
Material Science
In material science, this compound is utilized as a photo-radical initiator in polymerization processes:
- Photo-Radical Initiators : It is involved in the synthesis of high-sensitive photo-radical initiators that are compatible with various matrices for polymerization applications. These initiators demonstrate excellent thermal stability and photosensitivity .
Table 3: Material Science Applications
Environmental Considerations
Recent advancements have focused on environmentally friendly synthesis methods for this compound. A novel process utilizing inexpensive raw materials has been developed to reduce waste and improve safety during production. This process minimizes hazardous conditions associated with traditional high-temperature synthesis methods .
Case Study 1: Antitubercular Derivatives
A study investigated the synthesis of various derivatives of this compound and their biological activities against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular activity while maintaining low cytotoxicity against human cell lines, highlighting the compound's potential in drug development.
Case Study 2: Polymer Modification
Research on the use of this compound in modifying α-acrylated polymers demonstrated improved mechanical properties and thermal stability of the resulting materials. The study emphasized the compound's role in enhancing polymer performance for industrial applications.
Mechanism of Action
The mechanism of action of 2-Methoxyethylamine involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons on the nitrogen atom to form bonds with electrophiles. This property makes it useful in substitution reactions where it can replace other groups in a molecule. Additionally, its ability to form hydrogen bonds makes it useful in forming stable complexes with other molecules .
Comparison with Similar Compounds
2-Methoxyethanol (CH₃OCH₂CH₂OH): Similar in structure but contains a hydroxyl group instead of an amine group.
2-Methoxyethylamine (CH₃OCH₂CH₂NH₂): Contains an amine group, making it more reactive in nucleophilic substitution reactions.
This compound (CH₃OCH₂CH₂NH₂): Contains an ether group, making it less reactive in certain types of reactions.
Uniqueness: this compound is unique due to its combination of an ether and an amine group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Biological Activity
2-Methoxyethylamine (MEA), with the chemical formula CHNO, is an organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This article presents a comprehensive overview of the biological activity of MEA, including its mechanisms of action, applications in drug delivery, and potential therapeutic uses.
This compound is a primary amine characterized by a methoxy group attached to an ethylamine backbone. Its structure allows for various interactions with biological molecules, making it a valuable compound in medicinal chemistry.
Antiviral Activity
Research indicates that this compound exhibits virucidal activity against poliovirus at a pH of 9.5. Although its efficacy is lower compared to other amines, this property highlights its potential as an antiviral agent. The structural features of MEA significantly influence its antiviral activity, suggesting that modifications could enhance its effectiveness against viral pathogens.
Drug Delivery Systems
MEA has been utilized in the development of lipid-like materials for RNA interference therapeutics. Its ability to form stable complexes with various drugs enhances drug delivery systems, particularly in targeting specific tissues or cells. This characteristic is crucial in designing effective therapeutic strategies for diseases such as cancer.
Angiotensin-Converting Enzyme (ACE) Inhibition
Incorporating MEA as a substituent in certain compounds has shown to enhance their ACE inhibitory activity and antihypertensive properties. This suggests that MEA could play a role in developing new antihypertensive drugs by modifying existing compounds to improve their biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of MEA:
- Study on Antitumor Activity : A study focused on optimizing tumor-selective spliceosome modulators revealed that compounds structurally similar to MEA demonstrated significant in vivo antitumor activity. The research emphasized the importance of structural modifications in enhancing the cytotoxic effects against cancer cells .
- Synthesis of Bioactive Compounds : Research involving the synthesis of naphtholactams highlighted the use of MEA as a coupling agent. These naphtholactams were evaluated for their antibacterial properties against Pseudomonas aeruginosa, demonstrating MEA's utility in synthesizing bioactive compounds with potential therapeutic applications .
The mechanisms by which MEA exerts its biological effects include:
- Formation of Stable Adducts : MEA can form stable adducts with biologically relevant molecules, such as 16α-hydroxyestrone, through reactions like the Heyns rearrangement. This interaction may alter the biological activity of these molecules, potentially impacting hormone-related processes.
- Interference with Cellular Processes : The ability of MEA to modulate cellular pathways suggests it could influence processes such as pre-mRNA splicing, which is critical in cancer biology due to recurrent mutations in spliceosomal proteins .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Methoxyethylamine in laboratory settings?
Researchers must adhere to GHS hazard classifications, including flammability (H226) and oral toxicity (H302). Use explosion-proof equipment, avoid ignition sources, and ensure proper ventilation. Personal protective equipment (PPE) should include nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in tightly sealed containers away from heat .
Q. How can HPLC be optimized to detect this compound impurities in pharmaceutical intermediates?
Use a reverse-phase C18 column (250 mm × 4.6 mm, 5 µm) with a 335-nm UV detector. A borate buffer (0.4 M, pH ~9) and isocratic elution at 1 mL/min provide baseline separation. Validate the method with a linear calibration curve (50–200 µg/mL, r ≥ 0.995) and ≤5% RSD for precision. Relative retention times for this compound and o-phthalaldehyde are 1.0 and 0.6, respectively .
Q. What reaction conditions optimize this compound’s use as a nucleophile in ligand synthesis?
For gadolinium complex synthesis, react diethylenetriamine-pentaacetic dianhydride with this compound in hot acetonitrile or isopropanol (60–80°C). Monitor pH to avoid premature hydrolysis. Use a 1:2 molar ratio (dianhydride:amine) for complete diamide formation .
Q. What storage conditions prevent this compound degradation?
Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides) and moisture. Regularly test for decomposition via GC-MS or FTIR .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?
Conduct accelerated stability studies using DOE (Design of Experiments) to test pH (4–10), temperature (25–60°C), and ionic strength. Analyze degradation products via LC-HRMS and correlate with kinetic models. Cross-validate findings using independent labs to rule out instrumentation bias .
Q. What role does this compound play in modifying BODIPY dyes for hydrophobicity sensing?
Substituting this compound at the 3,5-positions of BODIPY cores enhances water solubility, while aryl groups at the meso-position improve hydrophobic sensing. Characterize using fluorescence quenching assays in solvent gradients (e.g., water-DMSO) and confocal microscopy for cellular membrane mapping .
Q. How do this compound derivatives interact with serotonin receptors in neuropharmacological studies?
Use radioligand binding assays (e.g., ³H-serotonin displacement) on rat brain tissues. Compare IC₅₀ values against para-/meta-methoxyamphetamines. Structural analogs with ortho-methoxy groups show weaker serotonin reuptake inhibition, suggesting steric hindrance at receptor sites .
Q. What advanced techniques identify thermal decomposition products of this compound?
Employ thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to detect volatile byproducts (e.g., methylamine, ethylene oxide). For non-volatile residues, use NMR and X-ray crystallography. Reference the Handbook of Reactive Chemical Hazards for exothermic risk thresholds .
Q. How is this compound utilized in synthesizing N-heterocyclic carbene (NHC) ligands?
React this compound with chloroimidazolinium salts in THF under Schlenk conditions. Characterize ligand-metal complexes (e.g., Pd, Ru) via cyclic voltammetry and single-crystal XRD. Adjust the methoxy group’s electron-donating effects to modulate catalytic activity in cross-coupling reactions .
Methodological Notes
- Safety Validation : Always perform risk assessments using SDS data (e.g., skin/eye irritation thresholds) .
- Analytical Cross-Checks : Combine HPLC with orthogonal methods (e.g., capillary electrophoresis) to confirm purity .
- Ethical Compliance : Document synthetic workflows and toxicity studies in alignment with institutional review boards (IRBs) .
Properties
IUPAC Name |
2-methoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUDFOJKTJLAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021908 | |
Record name | 2-Methoxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Methoxyethylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10899 | |
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CAS No. |
109-85-3 | |
Record name | 2-Methoxyethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxyethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHOXYETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743U9W3NIL | |
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Synthesis routes and methods
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